molecular formula C6H12O2S B2858950 S-(2-hydroxyethyl) thioisobutyrate CAS No. 168777-47-7

S-(2-hydroxyethyl) thioisobutyrate

Cat. No.: B2858950
CAS No.: 168777-47-7
M. Wt: 148.22
InChI Key: HYKCYQGSIIJODZ-UHFFFAOYSA-N
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Description

S-(2-hydroxyethyl) thioisobutyrate is an organic compound with the molecular formula C6H12O3S It is a thioester derivative of isobutyric acid and contains a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

S-(2-hydroxyethyl) thioisobutyrate can be synthesized through several methods. One common approach involves the reaction of isobutyric acid with 2-mercaptoethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the thioester bond facilitated by the dehydrating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

S-(2-hydroxyethyl) thioisobutyrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a corresponding sulfoxide or sulfone.

    Reduction: The thioester bond can be reduced to yield the corresponding thiol and alcohol.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(2-hydroxyethyl) thioisobutyrate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which S-(2-hydroxyethyl) thioisobutyrate exerts its effects involves the interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The hydroxyethyl group may also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    S-(2-hydroxyethyl) thiopropionate: Similar structure but with a propionate backbone.

    S-(2-hydroxyethyl) thiobutyrate: Similar structure but with a butyrate backbone.

    S-(2-hydroxyethyl) thiovalerate: Similar structure but with a valerate backbone.

Uniqueness

S-(2-hydroxyethyl) thioisobutyrate is unique due to its specific combination of a hydroxyethyl group and a thioester linkage. This combination imparts distinct chemical properties, such as reactivity and stability, making it suitable for various applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

S-(2-hydroxyethyl) 2-methylpropanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-5(2)6(8)9-4-3-7/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKCYQGSIIJODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168777-47-7
Record name 1-[(2-hydroxyethyl)sulfanyl]-2-methylpropan-1-one
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